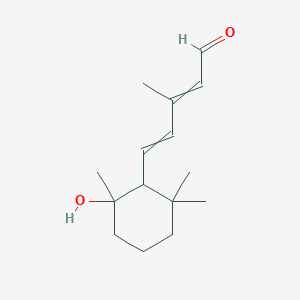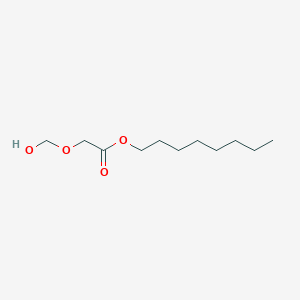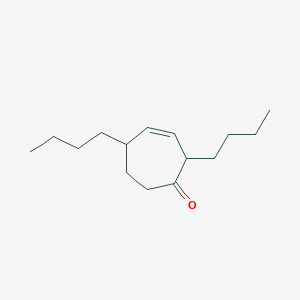
2,5-Dibutylcyclohept-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutylcyclohept-3-en-1-one is an organic compound characterized by a seven-membered ring with two butyl groups attached at the 2nd and 5th positions and a double bond at the 3rd position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutylcyclohept-3-en-1-one can be achieved through various organic reactions One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the cyclization and alkylation steps, ensuring efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibutylcyclohept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The double bond in the cycloheptene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated cycloheptenes
Scientific Research Applications
2,5-Dibutylcyclohept-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkene reactivity and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Dibutylcyclohept-3-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the cycloheptene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in specific physiological effects.
Comparison with Similar Compounds
Cycloheptene: A simpler analog with a seven-membered ring and a single double bond.
2,5-Dimethylcyclohept-3-en-1-one: A structurally similar compound with methyl groups instead of butyl groups.
2,5-Diphenylcyclohept-3-en-1-one: A compound with phenyl groups, offering different chemical properties.
Uniqueness: 2,5-Dibutylcyclohept-3-en-1-one is unique due to the presence of butyl groups, which influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and interactions with other molecules, distinguishing it from its simpler analogs.
Properties
CAS No. |
87598-41-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,5-dibutylcyclohept-3-en-1-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-13-9-11-14(8-6-4-2)15(16)12-10-13/h9,11,13-14H,3-8,10,12H2,1-2H3 |
InChI Key |
STVMPDBCMMYIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=O)C(C=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


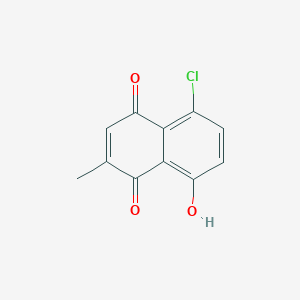
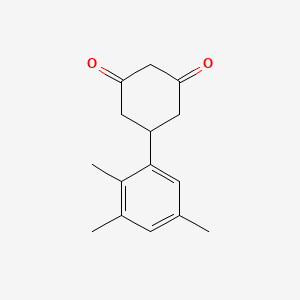
phosphanium chloride](/img/structure/B14386993.png)

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
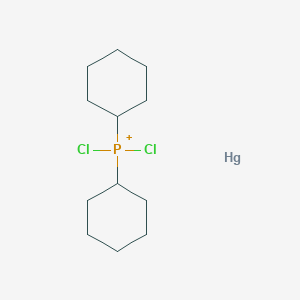
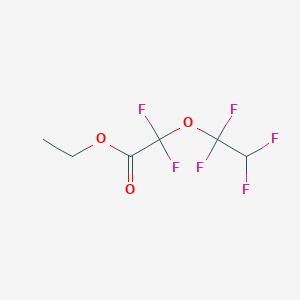
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
